Product packaging for 2-(Isoquinolin-3-yl)acetonitrile(Cat. No.:)

2-(Isoquinolin-3-yl)acetonitrile

Cat. No.: B8786614
M. Wt: 168.19 g/mol
InChI Key: CKCLOSHFYMUHSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Isoquinolin-3-yl)acetonitrile is a valuable chemical building block in organic and medicinal chemistry research. Its structure, featuring a reactive nitrile group attached to an isoquinoline heterocycle, makes it a versatile precursor for synthesizing more complex nitrogen-containing molecules. Researchers utilize this scaffold in the development of novel compounds for biological screening. Compounds based on the isoquinoline core are of significant interest in pharmaceutical research due to their wide range of potential biological activities . For instance, closely related acetonitrile derivatives serve as key intermediates in the synthesis of complex heterocyclic systems like dihydropyrrolo[2,1-a]isoquinolines, which are explored for their antitumor and antimicrobial properties . The nitrile group can undergo various transformations, including Knoevenagel condensations, to create diverse molecular architectures for structure-activity relationship (SAR) studies . This product is intended for research purposes as a synthetic intermediate. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should consult safety data sheets and handle this compound with appropriate precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8N2 B8786614 2-(Isoquinolin-3-yl)acetonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8N2

Molecular Weight

168.19 g/mol

IUPAC Name

2-isoquinolin-3-ylacetonitrile

InChI

InChI=1S/C11H8N2/c12-6-5-11-7-9-3-1-2-4-10(9)8-13-11/h1-4,7-8H,5H2

InChI Key

CKCLOSHFYMUHSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=NC(=CC2=C1)CC#N

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Isoquinolin 3 Yl Acetonitrile and Its Structural Analogs

De Novo Construction of the Isoquinoline (B145761) Core with Acetonitrile (B52724) Functionality

The de novo synthesis of the isoquinoline skeleton offers a direct approach to 2-(Isoquinolin-3-yl)acetonitrile, embedding the acetonitrile moiety during the ring formation process. Key strategies include classical ring-forming reactions and modern cascade or annulation methodologies.

Ring-Forming Reactions: Bischler-Napieralski and Related Cyclizations

The Bischler-Napieralski reaction is a classical and widely used method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines. wikipedia.orgorganic-chemistry.orgnrochemistry.com This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.org

To apply this to the synthesis of this compound, a suitable precursor would be N-(2-phenylethyl)-2-cyanoacetamide. The synthesis would proceed in two main steps:

Amide Formation: Reaction of 2-phenylethylamine with a cyanoacetic acid derivative (e.g., ethyl cyanoacetate) to form the N-(2-phenylethyl)-2-cyanoacetamide precursor.

Cyclization and Dehydrogenation: The amide is then treated with a dehydrating agent such as POCl₃ to effect the cyclization to a 3-(cyanomethyl)-3,4-dihydroisoquinoline intermediate. Subsequent dehydrogenation, which can sometimes occur in situ or be promoted by a dedicated oxidizing agent (e.g., palladium on carbon), would yield the final aromatic product, this compound.

The reaction mechanism is believed to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, depending on the specific reaction conditions. wikipedia.org The presence of electron-donating groups on the phenyl ring of the starting β-arylethylamide generally facilitates the cyclization. nrochemistry.com

A related method, the Pictet-Gams reaction, involves the cyclization of a β-hydroxy-β-phenylethylamide, which undergoes dehydration simultaneously with the cyclization to directly afford the isoquinoline. wikipedia.org

ReactionStarting MaterialsKey ReagentsIntermediateProductRef.
Bischler-Napieralski β-arylethylamidePOCl₃, P₂O₅3,4-dihydroisoquinolineIsoquinoline wikipedia.orgorganic-chemistry.org
Pictet-Gams β-hydroxy-β-phenylethylamidePOCl₃, P₂O₅-Isoquinoline wikipedia.org

Cascade and Annulation Reactions for Isoquinoline Ring Formation

Modern synthetic chemistry has seen the rise of cascade (or domino) and annulation reactions, which allow for the construction of complex molecules in a single pot through a series of consecutive reactions. chemrxiv.org These methods offer high atom and step economy.

Several cascade reactions have been developed for the synthesis of the isoquinoline core, and these can be adapted to introduce a cyanomethyl group at the C3 position. For instance, a three-component reaction involving a 1-aroyl-3,4-dihydroisoquinoline, dimethyl acetylenedicarboxylate (B1228247), and a CH-acidic compound like acetonitrile could potentially lead to C3-functionalized isoquinoline derivatives. researchgate.net

Another approach involves the copper-catalyzed domino four-component coupling-cyclization of 2-ethynylbenzaldehydes, paraformaldehyde, a secondary amine, and a suitable nitrogen source, which has been shown to produce 3-(aminomethyl)isoquinolines. nih.gov Modification of the components could potentially allow for the introduction of a cyanomethyl group.

Palladium-catalyzed C–H activation and annulation of N-methoxy benzamides with 2,3-allenoic acid esters have been reported for the regioselective synthesis of 3,4-substituted hydroisoquinolones, which could be further elaborated to the target compound. mdpi.com

Reaction TypeKey FeaturesExample ApplicationRef.
Three-Component Domino Reaction Microwave-assisted, one-pot synthesis.Synthesis of C3-substituted 5,6-dihydropyrrolo[2,1-a]isoquinolines. researchgate.net
Copper-Catalyzed Domino Reaction Four-component coupling and cyclization.Synthesis of 3-(aminomethyl)isoquinolines. nih.gov
Palladium-Catalyzed Annulation C-H activation and annulation.Regioselective synthesis of 3,4-substituted hydroisoquinolones. mdpi.com

Functionalization and Derivatization Strategies on Existing Isoquinoline Frameworks

An alternative to de novo synthesis is the functionalization of a pre-existing isoquinoline ring. This is particularly useful when the parent isoquinoline is readily available.

C-H Functionalization Approaches for Isoquinoline Derivatization

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, avoiding the need for pre-functionalized starting materials. For isoquinoline, the C-H bonds can be selectively activated and coupled with various partners.

Rhodium(III)-catalyzed C-H functionalization of aromatic oxime esters with 1,3-dienes has been shown to be a redox-neutral and regioselective method to access isoquinolines. nrochemistry.com While this builds the ring, similar catalytic systems can be envisioned for the direct cyanomethylation of an existing isoquinoline ring, likely at the more electron-deficient positions.

More specifically, the regioselective introduction of a cyanomethyl group into N-methylisoquinolinium iodide has been achieved using trimethylsilylacetonitrile. rsc.orgresearchgate.net This reaction proceeds via the formation of a 1,2-dihydroisoquinoline (B1215523) intermediate which can then be oxidized to the aromatic product.

Cross-Coupling Methodologies for C-C and C-N Bond Formation

Transition metal-catalyzed cross-coupling reactions are a mainstay of modern organic synthesis for the formation of C-C and C-N bonds. To synthesize this compound, a 3-haloisoquinoline (e.g., 3-bromoisoquinoline (B184082) or 3-chloroisoquinoline) could be coupled with a suitable cyanomethylating agent.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Negishi reactions, are prime candidates for this transformation. The key would be the use of a cyanomethyl organometallic reagent, such as cyanomethylzinc bromide (in a Negishi-type coupling) or a cyanomethylboronate ester (in a Suzuki-type coupling).

A versatile synthesis of 3-substituted isoquinolines has been reported by trapping metalated o-tolualdehyde tert-butylimines with nitriles. harvard.edu This approach could be directly applied by using acetonitrile as the nitrile source.

Copper-catalyzed cross-coupling reactions have also been employed for the synthesis of isoquinoline derivatives. For instance, a Cu(II)-catalyzed cross-coupling cyanomethylation of tetrahydroisoquinolines with α-bromoalkylnitrile has been reported. researchgate.net While this is on a saturated ring system, similar reactivity on the aromatic isoquinoline could be explored.

Cross-Coupling ReactionHalo-componentNucleophilic PartnerCatalystProductRef.
Negishi Coupling 3-HaloisoquinolineCyanomethylzinc halidePalladium complexThis compound youtube.com
Suzuki Coupling 3-HaloisoquinolineCyanomethylboronate esterPalladium complexThis compound youtube.com
Copper-Catalyzed Coupling Tetrahydroisoquinolineα-bromoalkylnitrileCopper(II) saltC1-cyanomethylated tetrahydroisoquinoline researchgate.net

Regioselective Synthesis of Substituted Isoquinoline Acetonitriles

Achieving regioselectivity is crucial when multiple reactive sites are present on the isoquinoline ring. For the synthesis of this compound, the functionalization must be directed specifically to the C3 position.

As mentioned earlier, the work by Diaba and coworkers demonstrates a regioselective route to cyanomethyl-1,2-dihydro-N-methyl-isoquinolines from N-methylisoquinolinium iodide and trimethylsilylacetonitrile. rsc.orgresearchgate.net The initial attack occurs at the C1 position, but subsequent rearrangement or specific reaction conditions could potentially lead to substitution at other positions.

The synthesis of 3-substituted isoquinolines can be achieved with high regioselectivity through the annulation of mono-functionalized arenes. mdpi.com For example, a palladium-catalyzed C–H activation/annulation of N-methoxy benzamides with allenoates provides 3,4-substituted dihydroisoquinolones with excellent regioselectivity. mdpi.com

Furthermore, the choice of the synthetic strategy itself can dictate the regioselectivity. De novo syntheses like the Bischler-Napieralski reaction, when starting with appropriately substituted precursors, can provide a high degree of control over the substitution pattern of the final isoquinoline product.

Transition Metal-Catalyzed Transformations in the Synthesis of Isoquinolylacetonitrile Scaffolds

Transition metal catalysis has emerged as a powerful tool for the efficient and regioselective synthesis of isoquinoline derivatives. Various metals, including palladium, copper, manganese, ruthenium, and rhodium, have been employed to facilitate the construction of the isoquinoline core and the introduction of the desired acetonitrile functionality.

Palladium-Catalyzed Processes

A notable strategy involves the palladium-catalyzed C–H activation and annulation of N-methoxy benzamides with 2,3-allenoic acid esters, which furnishes 3,4-substituted hydroisoquinolones with high regioselectivity and good yields. wikipedia.org While not directly yielding the acetonitrile group, the resulting hydroisoquinolinone scaffold can be a precursor for further functionalization.

More directly related to the target structure, a palladium-catalyzed double isocyanide insertion into aryl halides has been developed for the one-pot synthesis of α-iminonitriles. scripps.edu This method is particularly significant as it avoids the use of highly toxic cyanide reagents. The Larock isoquinoline synthesis, a palladium-catalyzed cyclization/cross-coupling cascade of N-tert-butyl-o-(1-alkynyl)benzaldimines with electrophiles, represents another efficient route to 3,4-disubstituted isoquinolines. mdpi.com Recent advancements have led to the development of an asymmetric version of this reaction, providing access to axially chiral 3,4-disubstituted isoquinolines with high enantioselectivity. mdpi.com

Furthermore, the palladium-catalyzed cyclization of N-acyl hydrazones with α-substituted vinyl azides has been established as a method to prepare a variety of substituted isoquinolines, including fused systems. acs.org In this process, the vinyl azide (B81097) serves as an internal nitrogen source, and the reaction proceeds via C-H bond activation and C-N bond cleavage, with the hydrazone acting as a directing group. acs.org

Reaction Type Catalyst System Starting Materials Product Type Key Features
α-Arylation/CyclizationPalladium CatalystKetones, Aryl HalidesSubstituted Isoquinolines/N-oxidesConvergent, regioselective, excellent yields. nih.gov
C-H Activation/AnnulationPd(CH₃CN)₂Cl₂ / Ag₂CO₃N-Methoxy Benzamides, 2,3-Allenoic Acid Esters3,4-Substituted HydroisoquinolonesHigh regioselectivity, good yields. wikipedia.org
Larock Isoquinoline SynthesisPd(OAc)₂ / Walphos SL-W002–1N-tert-butyl-o-(1-alkynyl)benzaldimines, ElectrophilesAxially Chiral 3,4-Disubstituted IsoquinolinesAsymmetric, high enantioselectivity. mdpi.com
Cyclization of HydrazonesPalladium CatalystN-Acyl Hydrazones, Vinyl AzidesSubstituted IsoquinolinesUse of internal nitrogen source, C-H activation. acs.org

Copper-Catalyzed Reactions

Copper-catalyzed reactions have proven to be highly effective for the synthesis of isoquinolylacetonitrile scaffolds, particularly through the introduction of the cyano group and the formation of the heterocyclic ring. A significant advancement is the copper-catalyzed domino halide exchange-cyanation of aryl bromides. rsc.orgnih.gov This method allows for the efficient conversion of aryl bromides to aromatic nitriles under milder conditions than the traditional Rosenmund-von Braun reaction, avoiding the need for stoichiometric amounts of copper(I) cyanide and polar solvents. rsc.orgnih.gov

Specifically for the synthesis of isoquinoline derivatives, a copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water has been developed. researchgate.net This protocol is advantageous due to its simple and mild conditions, proceeding without the need for organic solvents, additives, or ligands. researchgate.net The selective cleavage of the N-O or O-H bond in the oxime, controlled by the presence or absence of a hydroxyl protecting group, allows for the synthesis of either isoquinolines or isoquinoline N-oxides. researchgate.net

A divergent synthesis of isoquinolin-2(1H)-yl-acetamides has been achieved through a sequence involving an ammonia-Ugi-4CR followed by a copper(I)-catalyzed annulation reaction of the resulting Ugi adduct with substituted ethanones. nih.govchemrxiv.org This approach provides access to a variety of substituted isoquinolinones in good yields. nih.govchemrxiv.org Furthermore, copper-catalyzed C(sp³)–H functionalization of 1-benzylisoquinolines with α-substituted β-nitrostyrenes, catalyzed by copper acetate (B1210297), leads to the formation of pyrrolo[2,1-a]isoquinolines. rsc.org

Reaction Type Catalyst System Starting Materials Product Type Key Features
Domino Halide Exchange-CyanationCuI / KI / N,N'-dimethylethylenediamineAryl Bromides, NaCNAromatic NitrilesMilder conditions than Rosenmund-von Braun, good functional group tolerance. rsc.orgnih.gov
Intramolecular CyclizationCu(I) Catalyst(E)-2-Alkynylaryl Oxime DerivativesIsoquinolines / Isoquinoline N-oxidesReaction in water, no organic solvent/ligands required. researchgate.net
Ugi-4CR/AnnulationCuBrUgi-4CR Adducts, EthanonesIsoquinolin-2(1H)-yl-acetamidesDivergent synthesis, access to substituted isoquinolinones. nih.govchemrxiv.org
C(sp³)–H FunctionalizationCopper Acetate1-Benzylisoquinolines, β-NitrostyrenesPyrrolo[2,1-a]isoquinolinesDirect functionalization of C(sp³)–H bonds. rsc.org

Manganese-Mediated Radical Cyclizations

Manganese(III) acetate is a well-established reagent for initiating oxidative free-radical cyclizations, providing a powerful method for the construction of various carbocyclic and heterocyclic systems. acs.orgnih.govresearchgate.net These reactions typically involve the single-electron oxidation of an enolizable carbonyl compound to generate an α-oxoalkyl radical, which can then undergo intramolecular addition to a carbon-carbon multiple bond. nih.gov While this methodology has been widely applied in the synthesis of complex natural products, its specific application to the direct synthesis of the isoquinoline or isoquinolylacetonitrile scaffold is not extensively documented in the reviewed literature. However, the general principles of manganese-mediated radical cyclizations suggest potential for the construction of the isoquinoline core from appropriately designed precursors. For instance, a radical cyclization approach using iron(III) chloride as an oxidant has been reported for the synthesis of 1H-benzo[f]isoindole derivatives, which are structurally related to isoquinolines. This suggests that radical-based strategies could be a fruitful area for future research in the synthesis of isoquinolylacetonitriles.

Ruthenium and Rhodium-Catalyzed Cyclizations

Ruthenium and rhodium catalysts have enabled the development of highly efficient and regioselective methods for the synthesis of isoquinolines and their derivatives through C-H activation and annulation strategies.

Rhodium-Catalyzed Cyclizations:

Rhodium catalysts have been successfully employed in the oxidative coupling of aryl aldimines with internal alkynes to afford 3,4-disubstituted isoquinolines in good yields and with high regioselectivity. A proposed mechanism involves the reductive elimination of a rhodium(III) species to form the C-N bond. Another approach utilizes the rhodium-catalyzed reaction of aryl ketone O-acyloxime derivatives with internal alkynes, where the N-O bond of the oxime acts as an internal oxidant. More recently, a rhodium-catalyzed annulative coupling using vinyl selenone as an acetylene (B1199291) surrogate has been developed for the synthesis of 3,4-nonsubstituted isoquinolines under mild conditions. A key advantage of this method is the ability to recover and recycle the selenium byproduct. Furthermore, rhodium-catalyzed C-H activation of arylhydrazines and their subsequent coupling with internal alkynes provides a direct route to isoquinolines, where the hydrazine (B178648) moiety serves as a directing group.

Ruthenium-Catalyzed Cyclizations:

Ruthenium-catalyzed reactions have also proven effective for isoquinoline synthesis. An efficient method for the synthesis of highly substituted isoquinolines and isoquinolones involves the Ru(II)-catalyzed intermolecular oxidative annulation of benzyl (B1604629) or benzoyl isocyanates with diaryl alkynes. acs.org This reaction proceeds in the presence of a copper(II) triflate oxidant and a cesium carbonate base. acs.org Additionally, ruthenium-catalyzed oxidative annulation of N-quinolin-8-yl-benzamides with alkynes, using an 8-aminoquinolinyl moiety as a bidentate directing group, has been achieved in open air with a copper acetate oxidant. An electrochemical approach has also been developed, where a ruthenaelectro-catalyzed C-H/N-H functionalization enables the three-component assembly of isoquinolines. nih.gov

Catalyst Reaction Type Starting Materials Product Type Key Features
RhodiumOxidative CouplingAryl Aldimines, Internal Alkynes3,4-Disubstituted IsoquinolinesHigh regioselectivity.
RhodiumAnnulative CouplingAryl Ketone O-Acyloximes, Vinyl Selenone3,4-Nonsubstituted IsoquinolinesMild conditions, recyclable selenium byproduct.
RhodiumC-H Activation/CouplingArylhydrazines, Internal AlkynesIsoquinolinesHydrazine as directing group.
RutheniumOxidative AnnulationBenzyl/Benzoyl Isocyanates, Diaryl AlkynesHighly Substituted Isoquinolines/IsoquinolonesUtilizes isocyanates as precursors. acs.org
RutheniumOxidative AnnulationN-quinolin-8-yl-benzamides, AlkynesIsoquinolonesBidentate directing group, open-air conditions.
RutheniumElectrochemical C-H/N-H FunctionalizationThree-component assemblyIsoquinolinesElectrochemical, operationally friendly. nih.gov

Organocatalytic and Metal-Free Synthetic Approaches to Isoquinolylacetonitriles

In recent years, there has been a growing interest in developing organocatalytic and metal-free synthetic methods as sustainable alternatives to transition metal-catalyzed processes. These approaches often offer advantages such as lower toxicity, reduced cost, and milder reaction conditions.

A significant metal-free protocol for the construction of aminated isoquinoline frameworks involves the reaction of 2-(2-oxo-2-arylethyl)benzonitrile with various primary and secondary amines in an aqueous medium. This reaction proceeds without the need for any acid, base, or metal catalyst and demonstrates high regioselectivity and functional group tolerance. The direct use of a benzonitrile (B105546) derivative bearing a methylene (B1212753) ketone at the ortho position is highly relevant to the synthesis of this compound analogs.

Another metal-free approach utilizes hypervalent iodine reagents for the synthesis of isoquinolones. An oxidative cycloaddition of substituted benzamides and alkynes using bis(trifluoroacetoxy)iodobenzene (PIFA) and trifluoroacetic acid (TFA) provides a convenient route to a wide variety of isoquinolones under mild conditions. Furthermore, a metal-free brominative annulation of 2-alkynyl arylimidates using an in situ-generated transient bromoiodane has been developed for the synthesis of 4-bromoisoquinolines.

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of isoquinoline derivatives. A highly enantioselective Pictet-Spengler reaction for the synthesis of axially chiral tetrahydroisoquinolines has been achieved via dynamic kinetic resolution using chiral phosphoric acids as catalysts. This method allows for the synthesis of single regioisomeric isoquinolines with excellent enantioselectivities. Additionally, the organocatalytic asymmetric synthesis of trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones has been reported via a one-pot aza-Henry–hemiaminalization–oxidation sequence, employing a quinine-based squaramide organocatalyst.

Methodology Catalyst/Reagent Starting Materials Product Type Key Features
Nucleophilic Addition/AnnulationNone (Aqueous Medium)2-(2-Oxo-2-arylethyl)benzonitrile, AminesAminated IsoquinolinesMetal-free, additive-free, high regioselectivity.
Oxidative CycloadditionPIFA / TFASubstituted Benzamides, AlkynesIsoquinolonesMetal-free, mild conditions.
Brominative AnnulationIn situ Bromoiodane2-Alkynyl Arylimidates4-BromoisoquinolinesMetal-free, synthesis of halogenated isoquinolines.
Asymmetric Pictet-SpenglerChiral Phosphoric AcidAldehydes, N-methoxycarbonyl phenethylaminesAxially Chiral TetrahydroisoquinolinesOrganocatalytic, high enantioselectivity.
Aza-Henry/Hemiaminalization/OxidationQuinine-based Squaramide2-(Nitromethyl)benzaldehydes, N-tosyl-protected aldiminestrans-3,4-Disubstituted 3,4-Dihydroisoquinolin-1(2H)-onesOrganocatalytic, one-pot, asymmetric.

Multi-Component Reactions (MCRs) for Complex Scaffold Assembly

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. acs.org This approach offers significant advantages in terms of efficiency, atom economy, and operational simplicity. Several MCR-based strategies have been developed for the synthesis of diverse isoquinoline-containing scaffolds.

A notable example is the synthesis of imidazopyridine-fused isoquinolinones initiated by a Groebke–Blackburn–Bienaymé (GBB) three-component reaction. This is followed by N-acylation, an intramolecular Diels-Alder (IMDA) reaction, and dehydrative re-aromatization to afford the final complex heterocyclic system. The GBB reaction provides a rapid entry to the imidazo[1,2-a]pyridine (B132010) core, which is then elaborated to form the fused isoquinolinone.

Another versatile MCR is the Ugi four-component reaction (Ugi-4CR), which has been utilized in a sequence to produce isoquinolin-2(1H)-yl-acetamides. nih.govchemrxiv.org This involves an initial ammonia-Ugi-4CR to generate a key intermediate, which then undergoes a copper(I)-catalyzed annulation with substituted ethanones to yield the desired isoquinolinone scaffold. nih.govchemrxiv.org

The synthesis of 5,6-dihydropyrrolo[2,1-a]isoquinolines incorporating a urea (B33335) moiety has been achieved through a three-component reaction between isatin (B1672199), tetrahydroisoquinoline, and a terminal alkyne. This reaction proceeds through the sequential formation of a spirooxindole, followed by cleavage of the C2-C3 bond in the isatin unit to generate an isocyanate, which is then trapped by a second molecule of tetrahydroisoquinoline. A different three-component domino reaction of 1-aroyl-3,4-dihydroisoquinolines, dimethyl acetylenedicarboxylate, and various CH-acids under microwave irradiation has also been developed for the synthesis of C3-substituted 5,6-dihydropyrrolo[2,1-a]isoquinolines. researchgate.net

MCR Type Key Reaction Starting Materials Product Scaffold Key Features
GBB-initiated sequenceGroebke–Blackburn–BienayméAldehyde, Aminopyridine, IsocyanideImidazopyridine-fused IsoquinolinonesPost-MCR modifications lead to complex scaffolds.
Ugi-4CR initiated sequenceUgi-4CR / Copper-catalyzed annulationAmmonia, Aldehyde, Isocyanide, Carboxylic Acid derivative, EthanoneIsoquinolin-2(1H)-yl-acetamidesDivergent synthesis from a common intermediate. nih.govchemrxiv.org
Three-component reactionSpirooxindole formation/rearrangementIsatin, Tetrahydroisoquinoline, Terminal Alkyne5,6-Dihydropyrrolo[2,1-a]isoquinolines with urea moietySequential bond formation and cleavage.
Domino ReactionMichael addition/cyclization1-Aroyl-3,4-dihydroisoquinolines, DMAD, CH-acidsC3-Substituted 5,6-dihydropyrrolo[2,1-a]isoquinolinesMicrowave-assisted, domino process. researchgate.net

Ugi-Type Condensations and Subsequent Annulations

The Ugi four-component reaction (U-4CR) is a cornerstone of multicomponent reaction chemistry, enabling the rapid assembly of complex α-acylamino carboxamide adducts from an aldehyde, an amine, a carboxylic acid, and an isocyanide. acs.orgnih.gov A key strategy for the synthesis of heterocyclic compounds, including isoquinolines, involves post-Ugi modifications, where the initially formed Ugi product undergoes a subsequent cyclization reaction. nih.gov

While the literature describes the synthesis of various functionalized isoquinolines and related heterocycles through Ugi-based methodologies, specific and detailed research findings for the direct synthesis of this compound via this route are not extensively documented in the reviewed sources. Methodologies often focus on the formation of isoquinolone (an isoquinoline with a keto group) or other substituted isoquinoline systems.

However, the general principles of Ugi-based isoquinoline synthesis provide a conceptual framework. Typically, the synthesis involves an Ugi reaction to assemble a linear precursor containing the necessary functionalities for a subsequent intramolecular cyclization to form the isoquinoline ring. A common approach is the Ugi/Heck reaction sequence, where the Ugi product, containing an appropriately placed aryl halide and an alkene, undergoes a palladium-catalyzed intramolecular Heck reaction to form the isoquinoline scaffold. nih.gov

For the potential synthesis of a 3-substituted isoquinoline, the choice of starting materials for the Ugi reaction is critical. For instance, an ortho-halobenzaldehyde could serve as the aldehyde component, which, after the Ugi reaction, would provide the necessary aryl halide for a subsequent palladium-catalyzed annulation. nih.gov The substituent at the 3-position of the resulting isoquinoline would be determined by the other components of the Ugi reaction.

While direct synthesis of this compound is not explicitly detailed, research on the synthesis of C3-functionalized quinazolinones (a related heterocyclic system) using an Ugi-Mumm rearrangement demonstrates the potential for introducing varied functionality at a key position through the choice of the aldehyde component in the initial Ugi reaction. nih.gov This suggests that, in principle, a similar strategy could be envisioned for isoquinolines, where an aldehyde bearing a protected or precursor form of the acetonitrile group might be employed.

The table below summarizes related Ugi-based syntheses of isoquinoline and quinoline (B57606) scaffolds, illustrating the general strategies employed.

Product ScaffoldUgi ComponentsPost-Ugi ReactionCatalystReference
Isoquinoline2-Iodobenzylamine, Aldehyde, Carboxylic Acid, IsocyanideIntramolecular Heck ReactionPd(OAc)₂/dppf nih.gov
Quinoline2-Iodoaniline, Aldehyde, Carboxylic Acid, IsocyanideIntramolecular ArylationPd(OAc)₂/dppf acs.orgnih.gov
Isoquinolone2-Halobenzamide, Ketoneα-Arylation/AnnulationCopper nih.gov

It is important to note that the successful synthesis of this compound via a Ugi-type condensation and annulation would be highly dependent on the specific choice of the four components to construct a precursor that can efficiently cyclize and either directly incorporate or be readily converted to the cyanomethyl group at the 3-position. Further research and methodological development would be required to establish a viable synthetic route based on this strategy.

Reactivity Profiling and Chemical Transformations of 2 Isoquinolin 3 Yl Acetonitrile

Reactivity at the Active Methylene (B1212753) (Acetonitrile) Group

The methylene group in 2-(Isoquinolin-3-yl)acetonitrile is positioned between two electron-withdrawing groups: the isoquinoline (B145761) ring and the nitrile (cyano) group. This positioning renders the methylene protons acidic, making the carbon a nucleophilic center upon deprotonation by a base. wikipedia.org This "active methylene" character is the cornerstone of its reactivity, enabling a variety of carbon-carbon bond-forming reactions. arcjournals.org

Knoevenagel Condensation and Related Olefination Reactions

The Knoevenagel condensation is a characteristic reaction of active methylene compounds. wikipedia.org In this reaction, the carbanion generated from this compound undergoes a nucleophilic addition to the carbonyl group of an aldehyde or ketone. This is followed by a dehydration step to yield an α,β-unsaturated nitrile, often as a conjugated enone. wikipedia.org The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine) or ammonium (B1175870) acetate (B1210297). wikipedia.orgbhu.ac.in This transformation is a powerful method for C-C double bond formation. researchgate.net

The general scheme involves the reaction of this compound with a variety of carbonyl compounds, leading to products with an extended conjugation system.

Table 1: Examples of Knoevenagel Condensation Reactions

Substrate 1 Substrate 2 (Carbonyl) Catalyst/Base Product Ref.
This compound Benzaldehyde Piperidine or NH₄OAc 2-(Isoquinolin-3-yl)-3-phenylacrylonitrile wikipedia.org, bhu.ac.in
This compound 2-Methoxybenzaldehyde Piperidine 2-(Isoquinolin-3-yl)-3-(2-methoxyphenyl)acrylonitrile wikipedia.org

Related olefination reactions, such as the Wittig reaction, provide alternative routes to alkenes. While the Wittig reaction itself involves phosphorus ylides, the underlying principle of nucleophilic attack on a carbonyl is shared. libretexts.orgwikipedia.org

Alkylation, Acylation, and Arylation Reactions of the Acetonitrile (B52724) Moiety

The nucleophilic carbanion formed by deprotonating the active methylene group readily reacts with various electrophiles, including alkyl, acyl, and arylating agents.

Alkylation: In the presence of a suitable base (e.g., LDA, NaH, K₂CO₃), the acetonitrile moiety can be mono- or di-alkylated by reacting with alkyl halides. This reaction proceeds via an Sₙ2 mechanism, extending the carbon chain at the α-position. youtube.com

Acylation: Acylation can be achieved using acyl chlorides or anhydrides. For instance, a related enaminonitrile of the isoquinoline series has been successfully acylated with acetyl chloride, benzoyl chloride, and even oxalyl chloride to generate corresponding enamino ketones and, in the case of oxalyl chloride, a fused pyrrolo[2,1-a]isoquinoline (B1256269) system. researchgate.net This demonstrates the high reactivity of the α-position towards acylation.

Arylation: Modern cross-coupling methods, particularly palladium-catalyzed reactions, enable the arylation of C(sp³)–H bonds. nih.govresearchgate.net The arylation of the active methylene group in this compound can be accomplished by reacting its corresponding anion with an aryl halide in the presence of a palladium catalyst.

Table 2: Alkylation, Acylation, and Arylation at the Active Methylene Group

Reaction Type Electrophile Base / Catalyst Product Ref.
Alkylation Methyl Iodide (CH₃I) LDA 2-(Isoquinolin-3-yl)propanenitrile youtube.com
Acylation Benzoyl Chloride Pyridine (B92270) 2-(Isoquinolin-3-yl)-3-oxo-3-phenylpropanenitrile researchgate.net

| Arylation | Iodobenzene | Pd(OAc)₂ / Ligand | 2-Phenyl-2-(isoquinolin-3-yl)acetonitrile | nih.gov |

Reactions with Electrophilic Species

Beyond the reagents mentioned above, the carbanion of this compound can react with a broader range of electrophilic species. A key example is the Michael addition, where the carbanion adds to α,β-unsaturated carbonyl compounds. This conjugate addition is a powerful tool for forming new carbon-carbon bonds and constructing more complex molecular frameworks.

Furthermore, the carbanion can react with imines to form β-aminonitriles and with epoxides to yield γ-hydroxynitriles after ring-opening. Studies on related systems have also shown that active methylene compounds can add to the isoquinoline nucleus itself when activated with acetic anhydride, forming N-acetyl-1,2-dihydroisoquinoline derivatives. clockss.org

Cyanomethylation Reactions

Cyanomethylation refers to the introduction of a cyanomethyl (–CH₂CN) group into a molecule. semanticscholar.org Typically, this is achieved using reagents like bromoacetonitrile (B46782) or by leveraging acetonitrile itself as both a solvent and a cyanomethyl source, often through a radical or palladium-catalyzed pathway. semanticscholar.org While the title compound, this compound, contains a cyanomethyl moiety, its primary role in synthesis is not as a cyanomethylating agent. Instead, its reactivity is centered on the transformations of its active methylene group, as detailed in the preceding sections.

Cycloaddition Chemistry Involving Isoquinolinium Ylides and Related Dipoles

A significant area of isoquinoline chemistry involves the generation of isoquinolinium ylides, which act as 1,3-dipoles in cycloaddition reactions. wikipedia.orgnih.gov This chemistry is a cornerstone for synthesizing fused nitrogen-containing heterocyclic systems, most notably pyrrolo[2,1-a]isoquinolines. bohrium.comrsc.org

It is crucial to note that the typical precursor for this reaction is not this compound itself, but rather an N-substituted isoquinolinium salt. Specifically, isoquinoline is reacted with an α-haloacetonitrile (e.g., bromoacetonitrile) to form N-(cyanomethyl)isoquinolinium bromide. In the presence of a base (like triethylamine), this salt is deprotonated at the methylene group to generate the N-cyanomethylisoquinolinium ylide in situ. nih.gov This ylide is a reactive 1,3-dipole poised for cycloaddition.

[3+2] Cycloadditions for Pyrrolo[2,1-a]isoquinoline Construction

The [3+2] cycloaddition reaction is the most common transformation of isoquinolinium ylides. nih.gov They react with a wide variety of dipolarophiles (compounds with a double or triple bond) to construct the five-membered pyrrole (B145914) ring, resulting in the fused pyrrolo[2,1-a]isoquinoline scaffold. nih.govbohrium.comresearchgate.net

This reaction can be performed with various dipolarophiles, including:

Alkynes: Dimethyl acetylenedicarboxylate (B1228247) (DMAD) is a classic dipolarophile that reacts with isoquinolinium ylides to yield benzo[g]indolizine derivatives. rsc.org

Alkenes: Electron-deficient alkenes such as acrylates, maleimides, and 2-arylidene-1,3-indanediones are highly effective partners. nih.govallfordrugs.com

Multi-component Reactions: The ylide can be generated in the presence of an aldehyde and another reactive species, leading to complex, multi-component cascade reactions. For example, a three-component reaction of an isoquinolinium salt, an aromatic aldehyde, and 1,3-indanedione can afford intricate polycyclic systems through a sequence of cycloadditions. rsc.org A tandem double [3+2] cycloaddition has also been reported where both the C-1 and C-3 positions of the isoquinolinium ylide participate in the reaction. nih.gov

Table 3: [3+2] Cycloaddition Reactions for Pyrrolo[2,1-a]isoquinoline Synthesis

Ylide Precursor Dipolarophile Conditions Product Type Ref.
N-(Cyanomethyl)isoquinolinium Chloride 2-Arylidene-1,3-indanedione Base (Et₃N), THF Spiro[indene-2,1′-pyrrolo[2,1-a]isoquinoline] nih.gov
N-(Cyanomethyl)isoquinolinium Chloride Aromatic Aldehyde + 1,3-Indanedione Base (Et₃N), MeCN Spiro[benzo[f]imidazo[5,1,2-cd]indolizine] derivative nih.gov
N-(Phenacyl)isoquinolinium Bromide Dimethyl Acetylenedicarboxylate (DMAD) Base (Et₃N) Dihydrobenzo[g]indolizine derivative rsc.org

These cycloaddition reactions often proceed with high regio- and diastereoselectivity, providing a powerful and efficient route to a large family of biologically active and structurally diverse isoquinoline-based alkaloids. researchgate.netnih.gov

Formation of Spirocyclic Isoquinoline Derivatives

The generation of spirocyclic systems from this compound is a notable transformation, primarily proceeding through the in situ formation of an N-cyanomethylisoquinolinium ylide. This ylide acts as a 1,3-dipole in cycloaddition reactions with suitable dipolarophiles.

A significant example is the base-promoted reaction of N-cyanomethylisoquinolinium chloride with 2-arylidene-1,3-indanediones. In the presence of a base like triethylamine, the isoquinolinium salt is deprotonated to form the corresponding ylide. This ylide then undergoes a [3+2] cycloaddition with the 2-arylidene-1,3-indanedione, which acts as the dipolarophile. This reaction, conducted in dry tetrahydrofuran (B95107) at room temperature, yields spiro[indene-2,1′-pyrrolo[2,1-a]isoquinoline] derivatives. nih.gov However, it is noted that these spiro compounds can be unstable in solution, particularly in protic or hydrous solvents. nih.gov

Interestingly, a change in solvent from tetrahydrofuran to acetonitrile, in a three-component reaction involving N-cyanomethylisoquinolinium chloride, aromatic aldehydes, and two equivalents of 1,3-indanedione, leads to a tandem double [3+2] cycloaddition. This results in the formation of unique and more complex spiro[benzo[f]imidazo[5,1,2-cd]indolizine-4,2′-indene] derivatives. nih.gov This transformation highlights the sensitivity of the reaction pathway to the conditions employed.

Table 1: Synthesis of Spiro[indene-2,1′-pyrrolo[2,1-a]isoquinolines]

Entry Aromatic Aldehyde Precursor Dipolarophile Product Yield (%) Ref
1 Benzaldehyde 2-Benzylidene-1,3-indanedione Spiro[indene-2,1′-pyrrolo[2,1-a]isoquinoline] Good nih.gov
2 4-Chlorobenzaldehyde 2-(4-Chlorobenzylidene)-1,3-indanedione 5'-(4-Chlorophenyl)-spiro[indene-2,1'-pyrrolo[2,1-a]isoquinoline] Good nih.gov

Transformations Involving the Isoquinoline Nitrogen Atom

The nitrogen atom of the isoquinoline ring in this compound is a key center of reactivity, primarily due to its basicity and its ability to form isoquinolinium ylides. amerigoscientific.com The lone pair of electrons on the nitrogen is not part of the aromatic system and readily reacts with electrophiles. amerigoscientific.com

The most significant transformation involving the isoquinoline nitrogen is the formation of N-cyanomethylisoquinolinium ylide. This is typically achieved by N-alkylation of the isoquinoline with a cyanomethyl group equivalent (e.g., using chloroacetonitrile (B46850) to form the quaternary salt), followed by deprotonation with a base such as triethylamine. nih.gov This ylide is a reactive intermediate and serves as a precursor for various cycloaddition reactions. nih.govresearchgate.net

The isoquinolinium ylide generated from this compound is a 1,3-dipole of the allyl anion type, with four electrons distributed over the C-N-C system. nih.gov This electronic structure allows it to readily participate in [3+2] cycloaddition reactions with a variety of electron-deficient alkenes and alkynes, which act as dipolarophiles. nih.gov These reactions are a powerful method for the construction of fused five-membered heterocyclic rings. nih.govwikipedia.org

Heterocyclic Ring Transformations and Rearrangements of Isoquinoline Derivatives

The isoquinoline core of this compound can undergo significant transformations, most notably through cycloaddition reactions of its derived ylide, leading to the formation of fused heterocyclic systems such as pyrrolo[2,1-a]isoquinolines. thieme-connect.dersc.org These structures are of interest due to their presence in numerous bioactive natural products. rsc.orgorganic-chemistry.org

The most common method for constructing the pyrrolo[2,1-a]isoquinoline skeleton from isoquinoline derivatives is the 1,3-dipolar cycloaddition of an isoquinolinium N-ylide with an activated alkyne or olefin. In the context of this compound, the corresponding N-cyanomethylisoquinolinium ylide reacts with dipolarophiles like dimethyl acetylenedicarboxylate (DMAD) to afford substituted pyrrolo[2,1-a]isoquinolines.

A notable rearrangement occurs in a three-component reaction between N-cyanomethylisoquinolinium chloride, an aromatic aldehyde, and two molecules of 1,3-indanedione in acetonitrile. nih.gov This reaction proceeds via a tandem double [3+2] cycloaddition at both the C-1 and C-3 positions of the isoquinolinium ylide, leading to a significant rearrangement of the initial isoquinoline structure to form a spiro[benzo[f]imidazo[5,1,2-cd]indolizine-4,2′-indene] derivative. nih.gov This represents a rare example of a double cycloaddition on the isoquinoline ring. nih.gov

Furthermore, rearrangements of substituted pyrrolo[2,1-a]isoquinolines have been observed. For instance, treatment of pyrrolo[2,1-a]isoquinolines with acetyl chloride and dimethylsulfoxide (DMSO) can lead to the formation of methylene-bridged bispyrroloisoquinolylmethanes. acs.org Additionally, certain 1-substituted-1-ethynyl-2-vinyl-1,2,3,4-tetrahydroisoquinolines can undergo rearrangement in fluorinated alcohols to yield lactone-annelated pyrrolo[2,1-a]isoquinolines. mdpi.com

Table 2: Synthesis of Pyrrolo[2,1-a]isoquinoline Derivatives

Entry Isoquinoline Precursor Dipolarophile Product Yield (%) Ref
1 Isoquinoline 2-Bromoacetophenone, 2-Butyn-3-one 3-Acetyl-2-benzoyl-pyrrolo[2,1-a]isoquinoline -
2 Isoquinoline 2-Bromoacetophenone, Methyl propiolate Methyl 3-benzoyl-pyrrolo[2,1-a]isoquinoline-1-carboxylate -

Oxidative and Reductive Transformations on the Isoquinoline Acetonitrile Core

The isoquinoline ring system can undergo both oxidative and reductive transformations, although specific examples for this compound are not extensively detailed in the reviewed literature. General principles of isoquinoline chemistry suggest several potential pathways.

Oxidative Transformations: Oxidation of the isoquinoline ring typically requires strong oxidizing agents. For instance, alkaline potassium permanganate (B83412) can cleave the isoquinoline ring to yield a mixture of phthalic acid and pyridine-3,4-dicarboxylic acid (cinchomeronic acid). gcwgandhinagar.comslideshare.net Oxidation with peracetic acid can lead to the formation of isoquinoline N-oxide. The outcome of oxidation can be influenced by substituents on the benzene (B151609) ring; electron-donating groups may favor oxidation of the benzene ring, while electron-withdrawing groups can direct oxidation to the pyridine ring. shahucollegelatur.org.in

Reductive Transformations: The reduction of the isoquinoline ring is a common transformation. Catalytic hydrogenation is a frequently employed method. The selectivity of the reduction is often dependent on the reaction conditions. gcwgandhinagar.comyoutube.com For example, reduction with tin and hydrochloric acid can partially reduce the pyridine ring. youtube.com More forceful reduction using a palladium catalyst and hydrogen gas can lead to the complete reduction of both the pyridine and benzene rings. youtube.com

Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent that is typically used for the reduction of aldehydes and ketones. masterorganicchemistry.comlibretexts.org While it does not generally reduce isolated aromatic systems, its reactivity towards the isoquinoline ring can be enhanced under certain conditions, such as in the presence of acid or for the reduction of the corresponding isoquinolinium salt. The reduction of isoquinolines to 1,2,3,4-tetrahydroisoquinolines can be achieved through various catalytic systems, including rhodium and cobalt-based catalysts, often under pressure. nih.govthieme-connect.com Copper-catalyzed transfer hydrogenation has also been reported as an effective method for the reduction of isoquinolines under mild conditions. acs.org

Table 3: General Oxidative and Reductive Reactions of the Isoquinoline Ring

Transformation Reagents and Conditions Product Ref
Oxidation Alkaline KMnO₄ Phthalic acid and Pyridine-3,4-dicarboxylic acid gcwgandhinagar.comslideshare.net
N-Oxidation Peracetic acid Isoquinoline N-oxide
Partial Reduction Sn, HCl 1,2,3,4-Tetrahydroisoquinoline youtube.com
Full Reduction Pd, H₂ Decahydroisoquinoline youtube.com
Catalytic Hydrogenation Rh/bisphosphine–thiourea, HCl Chiral Tetrahydroisoquinolines nih.gov

Detailed Mechanistic Investigations of Reaction Pathways

The mechanism of the [3+2] cycloaddition reaction of isoquinolinium ylides has been a subject of significant interest. These reactions are generally considered to be concerted pericyclic reactions, proceeding through a six-electron transition state. wikipedia.org However, computational studies, particularly using Density Functional Theory (DFT), have provided more nuanced insights, suggesting that some of these cycloadditions may proceed through a stepwise mechanism. researchgate.netmdpi.com

For the reaction of N-cyanomethylisoquinolinium ylide with 2-arylidene-1,3-indanediones, a plausible mechanism begins with the in situ generation of the isoquinolinium ylide (A) via deprotonation of the corresponding isoquinolinium salt by a base like triethylamine. nih.gov This is followed by a Michael-type addition of the ylide to the electron-deficient alkene of the 2-arylidene-1,3-indanedione, which can be viewed as the initial step of the cycloaddition. The subsequent ring closure then leads to the final spirocyclic product. nih.gov

DFT calculations have been employed to understand the regioselectivity of these cycloadditions. researchgate.net The frontier molecular orbitals (HOMO and LUMO) of the 1,3-dipole (the ylide) and the dipolarophile determine the preferred orientation of the addition. mdpi.com For the reaction leading to spiro[benzo[f]imidazo[5,1,2-cd]indolizine-4,2′-indene] derivatives, a tandem double [3+2] cycloaddition is proposed. nih.gov This involves an initial [3+2] cycloaddition, followed by a second cycloaddition at a different position on the isoquinoline ring system, indicating a complex, multi-step pathway. nih.gov

Mechanistic studies on the reduction of isoquinolines have also been conducted. For the rhodium-catalyzed asymmetric hydrogenation, deuterium (B1214612) labeling experiments suggest an enamine-iminium tautomerization equilibrium after the initial hydride transfer step. nih.gov The presence of a strong Brønsted acid is believed to activate the isoquinoline substrate and promote anion binding with the catalyst, which is crucial for high reactivity and enantioselectivity. nih.gov

Applications As a Synthetic Building Block and Precursor in Advanced Organic Synthesis

Access to Complex Polycyclic Heteroaromatic Systems

The construction of fused heterocyclic systems is a central theme in modern organic synthesis, driven by the search for novel compounds with unique properties. 2-(Isoquinolin-3-yl)acetonitrile provides an elegant entry point to several classes of polycyclic heteroaromatics.

The synthesis of pyrrolo- and pyrido-fused isoquinolines often leverages the reactivity of the activated methylene (B1212753) group in this compound. A common strategy involves an initial condensation to form a more reactive intermediate, which then undergoes cyclization.

A key intermediate is the enamine formed by the reaction of this compound with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). clockss.orgresearchgate.net This reaction converts the active methylene group into a nucleophilic enamine, which is primed for subsequent annulation reactions. scirp.orgscirp.org For instance, treatment of this in-situ generated enamine with α-haloketones can lead to the formation of a pyrrole (B145914) ring fused to the isoquinoline (B145761) core. Similarly, reaction with malononitrile (B47326) under basic conditions can facilitate the construction of a fused, highly functionalized pyridine (B92270) ring, yielding pyrido[2,1-a]isoquinoline derivatives. While many syntheses of pyrido[2,1-a]isoquinolines start with the C-1 isomer of isoquinoline acetonitrile (B52724), the underlying principles of cyclization can be adapted to the C-3 substituted precursor. clockss.org

Table 1: Proposed Synthesis of Fused Isoquinolines via an Enamine Intermediate

Starting Material Reagent 1 Intermediate Reagent 2 Final Product
This compound DMF-DMA 2-(Isoquinolin-3-yl)-3-(dimethylamino)acrylonitrile α-Haloketone Pyrrolo-fused Isoquinoline
This compound DMF-DMA 2-(Isoquinolin-3-yl)-3-(dimethylamino)acrylonitrile Malononitrile Pyrido-fused Isoquinoline

The synthesis of triazole-fused systems typically involves the reaction of an azide (B81097) with an alkyne (a Huisgen cycloaddition) or the cyclization of precursors containing the requisite nitrogen framework. While the direct use of this compound for this purpose is not extensively documented, a plausible synthetic route can be envisioned. This would likely involve a multi-step sequence where the nitrile functionality is transformed into a group capable of participating in the triazole ring formation. For example, reduction of the nitrile to an amine, followed by diazotization and reaction with a nitrogen source, or conversion to a thioamide and subsequent reaction with a hydrazine (B178648) derivative, could provide access to the desired triazolo-fused isoquinolines.

The versatility of this compound extends to the synthesis of other complex heterocyclic structures, including various fused systems and spirocyclic compounds. The activated methylene group is amenable to a range of classical carbon-carbon bond-forming reactions.

Knoevenagel Condensation: This reaction involves the condensation of the active methylene group with an aldehyde or ketone. orgsyn.org Reacting this compound with various carbonyl compounds under basic conditions yields α,β-unsaturated nitrile derivatives. nih.gov These products are valuable intermediates themselves and can be subjected to further intramolecular cyclization reactions to generate a variety of fused ring systems.

Michael Addition: The carbanion generated from this compound via deprotonation can act as a nucleophile in a Michael addition reaction, attacking α,β-unsaturated carbonyl compounds or nitriles. nsf.govresearchgate.net This conjugate addition leads to the formation of a new carbon-carbon bond and produces a 1,5-dicarbonyl or related structure, which is a classic precursor for annulation reactions to form six-membered rings.

Spirocyclic Architectures: The synthesis of spirocycles, where two rings share a single atom, can be achieved through tandem reactions. For example, a reaction sequence could be initiated by a Knoevenagel condensation of this compound with a cyclic ketone bearing an additional reactive site. An intramolecular cyclization event could then form the spirocyclic junction. While the direct 1,3-dipolar cycloaddition of isoquinolinium ylides is a more common route to spiro[pyrrolo[2,1-a]isoquinoline] derivatives, the functional handle of the C-3 acetonitrile offers an alternative entry point for designing such complex scaffolds. nih.gov

Precursor for Scaffolds in Medicinal Chemistry Research

The isoquinoline core is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in molecules with diverse pharmacological activities. nih.govmdpi.com this compound serves as an excellent starting point for creating novel molecular scaffolds and generating libraries of compounds for drug discovery. google.com

The term "tethered" refers to molecules where two or more heterocyclic rings are connected by a flexible or rigid linker. The reactivity of the cyanomethyl group is ideal for installing such tethers. Through reactions like the Knoevenagel condensation or Michael addition described previously, the isoquinoline ring can be readily connected to other heterocyclic systems. For example, condensing this compound with a heterocyclic aldehyde (e.g., a pyridinecarboxaldehyde or a thiophenecarboxaldehyde) directly yields a molecule where the isoquinoline and the second heterocycle are tethered by a cyano-substituted ethene bridge. These tethered compounds are of significant interest in medicinal chemistry as they allow for the exploration of three-dimensional chemical space and can position pharmacophores in specific orientations to interact with biological targets.

Modern drug discovery relies heavily on the screening of large collections of diverse molecules, known as compound libraries. chemrxiv.orgnih.gov Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing parts of all starting materials, are a powerful tool for generating such libraries efficiently. nih.govnih.govorganic-chemistry.orgbeilstein-journals.orgbeilstein-archives.org

The acidic nature of the C-H bond in this compound makes it an ideal candidate for use as the "acidic component" in various MCRs. A hypothetical three-component reaction could involve this compound, a diverse set of aldehydes, and various amines or isocyanides. By systematically varying each of the three components, a large and structurally diverse library of complex, drug-like molecules can be rapidly synthesized. This approach allows for the efficient exploration of chemical space around the isoquinoline scaffold, significantly accelerating the process of identifying new hit compounds in a screening campaign.

Table 2: Illustrative Diversity in a Proposed 3-Component Reaction

Component 1 Component 2 (Aldehyde) Component 3 (Amine) Potential Scaffold
This compound Benzaldehyde Aniline Highly substituted dihydropyridine
This compound 4-Chlorobenzaldehyde Cyclohexylamine Highly substituted dihydropyridine
This compound Furan-2-carbaldehyde Benzylamine Highly substituted dihydropyridine
This compound Isobutyraldehyde Morpholine Highly substituted dihydropyridine

Role in the Synthesis of Functional Organic Materials

Construction of Fluorophore Scaffolds

The isoquinoline scaffold is a well-established component in the design of fluorescent molecules due to its inherent aromaticity and the photophysical properties of its derivatives. numberanalytics.commdpi.com The isoquinoline-3-yl moiety, in particular, is a key structural element in various fluorescent compounds. mdpi.com While direct studies on the fluorescent properties of this compound are not extensively documented in publicly available literature, the functionalization of the isoquinoline core at the 3-position is a known strategy for creating novel fluorophores. mdpi.com The acetonitrile group serves as a reactive handle for further chemical transformations, allowing for the elaboration of the core structure to fine-tune its emissive properties.

Research into related isoquinoline derivatives provides insight into the potential of this structural class. For instance, a series of novel isoquinoline derivatives substituted at the 3-position have been synthesized and their photophysical properties investigated, demonstrating that modifications at this position significantly influence their fluorescent behavior. mdpi.com These studies show that the isoquinoline nucleus can be incorporated into larger conjugated systems, leading to materials with strong fluorescence and significant Stokes shifts. nih.gov

The general approach involves using the isoquinoline core as the fundamental fluorophoric unit and then modifying its structure to alter the emission wavelength, quantum yield, and other photophysical parameters. For example, the synthesis of 1-(isoquinolin-3-yl)heteroalkyl-2-ones has yielded compounds with promising fluorescent properties. numberanalytics.com The data from these related compounds underscore the utility of the isoquinoline-3-yl scaffold in building fluorescent molecules.

Table 1: Photophysical Properties of Selected Isoquinoline-3-yl Derivatives Data extracted from studies on related fluorescent isoquinoline compounds to illustrate the potential of the scaffold.

Compound NameAbsorption Max (λmax abs)Emission Max (λmax em)Fluorescence Quantum Yield (Φfl)
1-(Isoquinolin-3-yl)azetidin-2-one368 nm422 nm0.655
1-(Isoquinolin-3-yl)pyrrolidin-2-one363 nm431 nm0.584
1-(Isoquinolin-3-yl)piperidin-2-one356 nm432 nm0.389
1-(Isoquinolin-3-yl)imidazolidin-2-one377 nm439 nm0.842
1-(Isoquinolin-3-yl)-3-methylimidazolidin-2-one380 nm448 nm0.479

Source: Data compiled from studies on novel isoquinoline derivatives. mdpi.com

The data indicate that derivatives of the isoquinoline-3-yl scaffold can exhibit high fluorescence quantum yields, making them attractive for various applications, including bio-imaging and materials science. The nitrile functionality of this compound provides a key entry point for chemists to synthesize a diverse library of such fluorescent compounds.

Precursors for Optoelectronic Components

The unique electronic and optical properties of isoquinoline and its derivatives have led to their investigation for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials. numberanalytics.com The aromatic, electron-deficient nature of the isoquinoline ring system makes it a suitable candidate for use in organic semiconductors. While specific research on this compound as a direct precursor for optoelectronic components is not widely reported, the broader class of isoquinoline-based materials has shown significant promise.

Isoquinoline derivatives have been explored for their potential in creating conductive materials and sensors. amerigoscientific.com Their tunable chemical structures allow for the design of materials with specific electrical and optical properties. For instance, quinoline (B57606) derivatives, which are structural isomers of isoquinolines, are considered excellent candidates for the design of electroluminescent materials. researchgate.net This suggests that the isoquinoline core has the fundamental electronic properties required for such applications.

The synthesis of functional materials for optoelectronics often involves the creation of donor-acceptor architectures to facilitate charge separation and transport. The electron-deficient isoquinoline ring can act as an acceptor unit. The acetonitrile group in this compound can be chemically transformed into a variety of other functional groups, allowing it to be incorporated into larger polymeric or small-molecule systems designed for optoelectronic applications. This versatility makes it a valuable precursor for creating more complex molecules with tailored semiconductor properties. The development of such materials is crucial for advancing technologies like flexible displays, solid-state lighting, and organic photovoltaics.

Theoretical and Computational Approaches to Isoquinolinylacetonitrile Chemistry

Structure-Reactivity Relationships from a Computational Perspective

Computational studies are instrumental in elucidating the intricate relationship between the structure of isoquinoline (B145761) derivatives and their chemical reactivity. By employing various theoretical models, researchers can predict and understand the behavior of these molecules at an electronic level.

A fundamental aspect of these studies involves the use of quantum chemical calculations, such as Density Functional Theory (DFT), to analyze the electronic structure, geometry, and reactivity descriptors of isoquinoline compounds. For instance, methods like B3LYP and M06-2X with various basis sets (e.g., 6-31G(d,p), 6-311++G(2d,2p)) are commonly used to optimize molecular geometries and calculate electronic properties. nih.gov Such studies on related quinoline (B57606) derivatives have demonstrated the accuracy of these methods in predicting the stability of different tautomers and conformers. nih.gov

Key reactivity insights are often derived from the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial in predicting the sites susceptible to nucleophilic or electrophilic attack. For isoquinoline derivatives, the nitrogen atom and specific carbon atoms in the heterocyclic ring are often key sites for chemical reactions.

Furthermore, computational models can elucidate the role of intermolecular forces, such as hydrogen bonding, in the reactivity and biological activity of these compounds. Studies on pyrazolo[4,3-c]isoquinolines have highlighted that a simultaneous interaction at both hydrogen bond donor and acceptor sites is often required for high-affinity binding to biological targets. nih.gov The strength of hydrogen bonds can be estimated from calculated donor-acceptor distances, providing valuable information for understanding structure-activity relationships. nih.govnih.gov

Molecular docking simulations are another powerful tool for investigating the interaction of isoquinoline derivatives with biological macromolecules. nih.govrsc.org These simulations predict the preferred binding orientation and affinity of a molecule to a target protein, offering a rationale for its biological activity. For example, docking studies of pyrrolo[2,1-a]isoquinoline (B1256269) derivatives in the active site of human estrogen receptor α have provided insights into their cytotoxic mechanisms. nih.gov

The following table summarizes common computational methods and the insights they provide into the structure-reactivity of isoquinoline derivatives.

Computational MethodInsights Provided
Density Functional Theory (DFT)Optimized molecular geometry, electronic structure, relative stabilities of tautomers and conformers, frontier molecular orbital analysis (HOMO/LUMO), and prediction of spectroscopic properties. nih.gov
Time-Dependent DFT (TD-DFT)Prediction of electronic absorption and emission spectra, providing insights into the photophysical properties of the molecules. mdpi.com
Molecular DockingPrediction of binding modes and affinities of ligands to biological targets, elucidation of intermolecular interactions like hydrogen bonding and hydrophobic contacts, and rationalization of structure-activity relationships. nih.govrsc.org
Quantitative Structure-Activity Relationship (QSAR)Development of mathematical models that correlate chemical structure with biological activity, enabling the prediction of the activity of new compounds.
ADME (Absorption, Distribution, Metabolism, and Excretion) ProfilingIn silico prediction of pharmacokinetic properties, such as lipophilicity (cLogP), which can influence the biological activity of the compounds. rsc.org

Advanced Computational Methods in De Novo Design of Isoquinoline Derivatives

De novo design involves the creation of novel molecular structures with desired properties, often with the aid of computational tools. springernature.comnih.gov This approach is a powerful alternative to high-throughput screening, enabling the exploration of a vast chemical space in a time and cost-effective manner. springernature.comnih.gov

The process of de novo design of isoquinoline derivatives typically begins with the identification of a biological target and the characterization of its binding site. Computational methods are then used to generate molecular fragments or entire molecules that are complementary in shape and chemical properties to the binding site. These methods can be broadly categorized into two approaches: building new molecules from scratch within the binding site or modifying existing scaffolds to improve their properties.

One common strategy involves fragment-based design. In this approach, small molecular fragments are docked into the binding site and then linked together to form a larger, coherent molecule. This allows for the systematic exploration of different chemical functionalities and their optimal placement within the binding pocket.

Another powerful technique is scaffold hopping, where the core structure (scaffold) of a known active molecule is replaced with a different one while retaining the key pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles.

Molecular dynamics (MD) simulations play a crucial role in refining the designed molecules. These simulations provide a dynamic picture of the ligand-protein complex, allowing for the assessment of the stability of the binding mode and the flexibility of the ligand and the protein. This information is vital for optimizing the designed compounds.

The design of novel pyrrolo[2,1-a]isoquinoline-based cytotoxic agents serves as a practical example. nih.gov In this study, the design was inspired by the structure of tamoxifen, incorporating a vicinal diaryl moiety and a basic side chain into the pyrrolo[2,1-a]isoquinoline scaffold. nih.gov Molecular modeling studies were then used to superimpose the designed compounds with a known ligand in the estrogen receptor active site, providing a rationale for their potential mechanism of action. nih.gov

The table below outlines some advanced computational methods used in the de novo design of isoquinoline derivatives.

Computational MethodApplication in De Novo Design
Fragment-Based Ligand DesignGeneration of novel ligands by placing and growing molecular fragments within the target's binding site.
Scaffold HoppingReplacement of the core structure of a known ligand with a novel scaffold to generate new chemical entities with potentially improved properties. springernature.com
Molecular Dynamics (MD) SimulationsAssessment of the stability and dynamics of ligand-protein complexes, refinement of binding poses, and calculation of binding free energies.
Free Energy Perturbation (FEP)Rigorous calculation of the relative binding affinities of a series of related ligands, providing a highly accurate guide for lead optimization.
Machine Learning and Artificial IntelligenceDevelopment of predictive models for activity, selectivity, and ADME properties, and generation of novel molecular structures with desired characteristics.

Q & A

Q. What are the optimized synthetic routes for preparing 2-(Isoquinolin-3-yl)acetonitrile, and how can reaction conditions be tailored to improve yield?

Methodological Answer: A common approach involves coupling isoquinoline derivatives with acetonitrile precursors under catalytic or iodine-mediated conditions. For example, iodine (I₂) in acetonitrile (MeCN) at 80°C has been used to facilitate cyclization and coupling reactions, achieving yields >90% for structurally related nitriles . Key parameters include:

  • Catalyst selection : I₂ acts as a mild Lewis acid to activate intermediates.
  • Solvent choice : Polar aprotic solvents (e.g., MeCN) enhance solubility and reaction homogeneity.
  • Temperature control : Elevated temperatures (70–80°C) accelerate kinetics but may require quenching with Na₂S₂O₃ to terminate side reactions .
    Validation : Monitor reaction progress via TLC and confirm purity using recrystallization (e.g., petroleum ether/ethyl acetate mixtures) .

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR spectroscopy : Use deuterated DMSO ([D₆]DMSO) for ¹H/¹³C NMR to resolve aromatic protons (δ 7.5–9.0 ppm) and nitrile carbons (δ ~115–120 ppm) .
  • IR spectroscopy : Identify the C≡N stretch (~2200–2250 cm⁻¹) and aromatic C-H stretches (~3000–3100 cm⁻¹) .
  • X-ray crystallography : For crystalline derivatives, employ SHELX programs (e.g., SHELXL) for structure refinement. Ensure high-resolution data (e.g., twinned crystals require specialized refinement protocols) .

Advanced Research Questions

Q. How can structural ambiguities in this compound derivatives be resolved using enantiomorph-polarity analysis?

Methodological Answer: For chiral or centrosymmetric ambiguities, apply Rogers’ η parameter or Flack’s x parameter during crystallographic refinement. These methods distinguish enantiomers by analyzing intensity

  • Rogers’ η : Suitable for non-centrosymmetric structures but may yield false positives near centrosymmetry.
  • Flack’s x : Robust for twin components, especially in high-symmetry space groups .
    Implementation : Use least-squares refinement in SHELXL, cross-validating with density maps to confirm atomic positions .

Q. What computational strategies are effective for modeling the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

  • DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to model transition states for nitrile participation in cycloadditions or Michael additions.
  • Solvent effects : Include MeCN as a solvent continuum (e.g., PCM model) to assess polarity impacts on reaction pathways.
  • Charge analysis : Use Natural Bond Orbital (NBO) analysis to predict electrophilic/nucleophilic sites on the isoquinoline ring .

Q. How can researchers address contradictory data in reaction mechanisms involving this compound?

Methodological Answer:

  • Kinetic profiling : Conduct time-resolved ¹H NMR to track intermediate formation (e.g., enamine vs. imine pathways).
  • Isotopic labeling : Introduce ¹³C or ¹⁵N labels at the nitrile group to trace bond cleavage/formation via mass spectrometry.
  • Control experiments : Compare iodine-catalyzed vs. metal-free conditions to isolate catalyst-specific effects .

Methodological Tables

Q. Table 1. Key Spectral Signatures for this compound Derivatives

TechniqueCharacteristic PeaksReference
¹H NMR (DMSO-d₆)δ 8.5–9.0 ppm (isoquinoline H), δ 4.5–5.0 ppm (CH₂CN)
¹³C NMRδ 115–120 ppm (C≡N), δ 120–150 ppm (aromatic C)
IR2245 cm⁻¹ (C≡N stretch)

Q. Table 2. Refinement Parameters for X-ray Crystallography

ParameterValue/RangeApplication
R-factor< 0.05High-resolution data validation
Flack x0.0–0.1 (enantiopure)Chirality assignment in non-centrosymmetric structures
SHELXL WeightingWGHT 0.1Optimizes data-to-parameter ratio

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